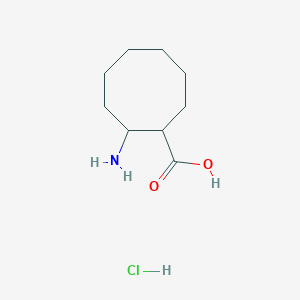

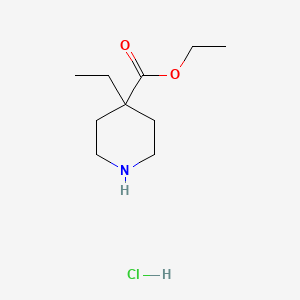

![molecular formula C7H12ClN5O B1441058 2-[(4-氨基-6-氯-1,3,5-三嗪-2-基)(乙基)-氨基]-1-乙醇 CAS No. 856369-95-4](/img/structure/B1441058.png)

2-[(4-氨基-6-氯-1,3,5-三嗪-2-基)(乙基)-氨基]-1-乙醇

描述

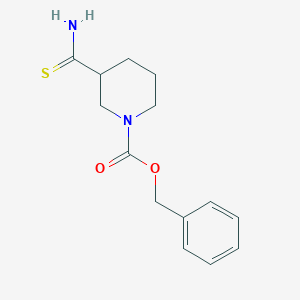

The compound “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of three carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would include a triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms . Attached to this ring would be an ethylamino group and a 4-amino-6-chloro group. Additionally, there would be an ethanol group attached to the second position of the triazine ring.Chemical Reactions Analysis

Triazine compounds can undergo various chemical reactions, including nucleophilic substitutions and additions . The specific reactions that “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” can undergo are not available in the literature I have access to.科学研究应用

Antitumor Properties

1,3,5-Triazine derivatives have been studied for their potential use in cancer treatment. Compounds like hexamethylmelamine (HMM) are clinically used to treat lung, breast, and ovarian cancer due to their antitumor properties . The structure of our compound suggests it may also possess similar biological activities, making it a candidate for antitumor drug development.

Antimicrobial Activity

The triazine ring is known to confer antimicrobial properties. Specific derivatives have shown promising activity against pathogens like Staphylococcus aureus and Escherichia coli . The presence of an ethanolamine group in “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” could influence its solubility and membrane penetration, potentially enhancing its antimicrobial efficacy.

Aromatase Inhibitory Activity

Some 1,3,5-triazines exhibit significant aromatase inhibitory activity, which is crucial in the treatment of hormone-sensitive cancers . The specific structure of our compound may interact with the aromatase enzyme, offering a pathway to explore for new cancer therapies.

Siderophore-Mediated Drug Applications

Certain 1,3,5-triazine derivatives are used as siderophores, which are molecules that bind and transport iron in microbial organisms . This property can be harnessed to create drugs that target iron metabolism in bacteria, offering a novel approach to treat infections.

Corticotrophin-Releasing Factor 1 Receptor Antagonist

The compound has potential use as a corticotrophin-releasing factor 1 receptor antagonist . This activity is relevant in the development of treatments for disorders related to stress and anxiety, as these receptors play a key role in the stress response.

Leukotriene C4 Antagonist

Leukotriene C4 antagonists have protective effects on HCl.ethanol-induced gastric lesions . The structure of “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” suggests it could be explored for its efficacy in treating gastric ailments by modulating leukotriene pathways.

未来方向

The study and development of new triazine derivatives is an active area of research due to their wide range of biological activities . Future research on “2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol” could involve determining its physical and chemical properties, studying its potential biological activities, and developing methods for its synthesis.

作用机制

Target of Action

Compounds with a triazine core structure are often designed as potential anticancer agents . They might target proteins involved in cell proliferation and survival, such as the MDM2 protein .

Mode of Action

These compounds might interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . This can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets the MDM2 protein, it might affect the p53 pathway, which is involved in cell cycle regulation and apoptosis .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if the compound inhibits the MDM2 protein, it might lead to cell cycle arrest and induction of apoptosis .

属性

IUPAC Name |

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5O/c1-2-13(3-4-14)7-11-5(8)10-6(9)12-7/h14H,2-4H2,1H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNATZMQMGYHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

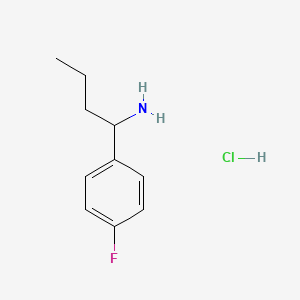

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)

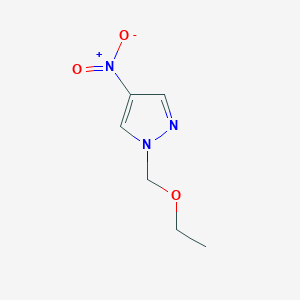

![dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1440989.png)

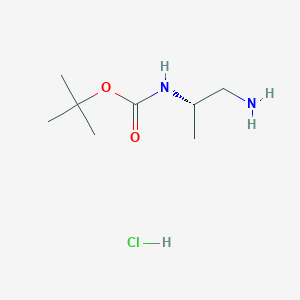

![N-BOC-2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane](/img/structure/B1440998.png)